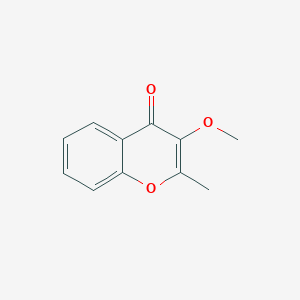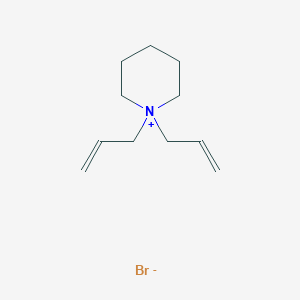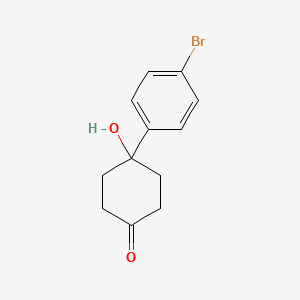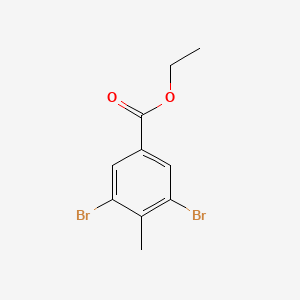
(S)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate
Overview
Description
(S)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate, also known as Boc-L-3-CMCC, is a chemical compound used in scientific research. It is a derivative of the amino acid proline and has been found to have various biochemical and physiological effects.
Scientific Research Applications
(S)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate is commonly used in scientific research as a tool to study the function of proline residues in proteins. It has been found to be useful in the synthesis of proline-containing peptides and in the study of protein-protein interactions. (S)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate has also been used in the development of new drugs and therapeutic agents.
Mechanism of Action
(S)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate works by inhibiting the activity of enzymes that are involved in the breakdown of proline-containing peptides. This leads to an accumulation of these peptides, which can then be used to study their function in various biological processes.
Biochemical and Physiological Effects:
(S)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme prolyl oligopeptidase, which is involved in the regulation of blood pressure and the immune system. (S)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate has also been found to have anti-inflammatory properties and has been used in the development of new drugs for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (S)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate in lab experiments is its ability to selectively inhibit the activity of prolyl oligopeptidase. This allows researchers to study the function of this enzyme in various biological processes. However, one limitation is that (S)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of (S)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate in scientific research. One area of interest is the development of new drugs and therapeutic agents based on the anti-inflammatory properties of (S)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate. Another area of interest is the study of the role of proline residues in protein-protein interactions and the development of new tools for studying these interactions. Additionally, the use of (S)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate in the synthesis of proline-containing peptides may lead to the development of new drugs and therapeutic agents.
properties
IUPAC Name |
tert-butyl (3S)-3-carbamoylmorpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDFBQXRVZTTKM-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001135866 | |
| Record name | 4-Morpholinecarboxylic acid, 3-(aminocarbonyl)-, 1,1-dimethylethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1476028-21-3 | |
| Record name | 4-Morpholinecarboxylic acid, 3-(aminocarbonyl)-, 1,1-dimethylethyl ester, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1476028-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinecarboxylic acid, 3-(aminocarbonyl)-, 1,1-dimethylethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





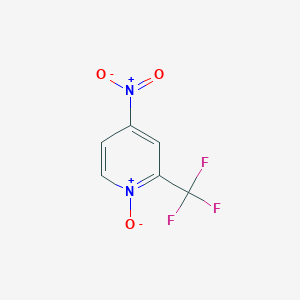
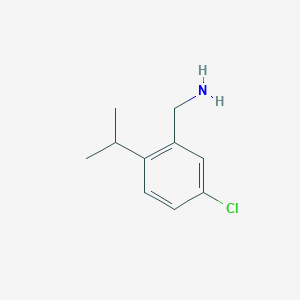
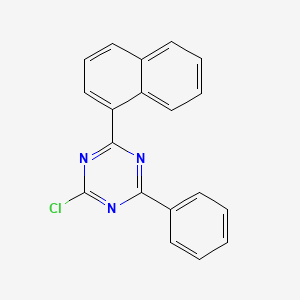
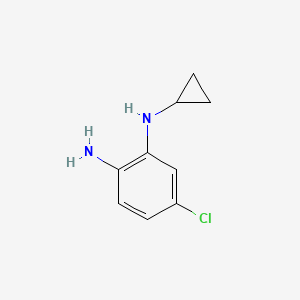
![1-[3-(Trifluoromethyl)phenyl]-4-piperidinone](/img/structure/B3241595.png)


